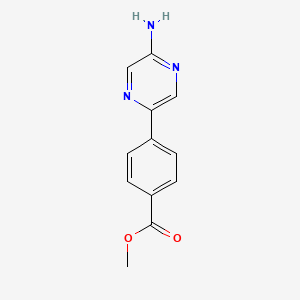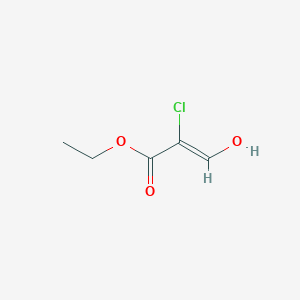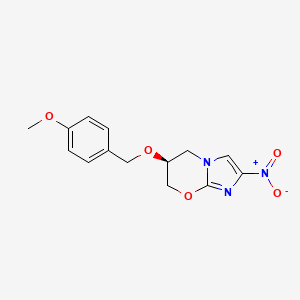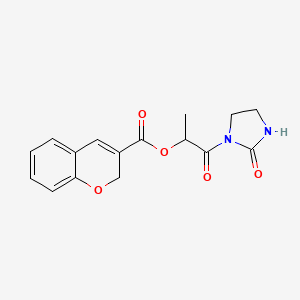
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that features a chromene core linked to an imidazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the Pechmann condensation of phenols with β-ketoesters. The imidazolidinone moiety can be introduced via a nucleophilic substitution reaction, where an appropriate imidazolidinone derivative reacts with a halogenated chromene intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the imidazolidinone moiety can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the imidazolidinone moiety can produce alcohols .
Aplicaciones Científicas De Investigación
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The imidazolidinone moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate: This compound shares the imidazolidinone moiety but differs in its overall structure and applications.
Imidazole derivatives: These compounds have a similar heterocyclic core and exhibit a wide range of biological activities.
Uniqueness
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is unique due to its combination of a chromene core and an imidazolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H16N2O5 |
|---|---|
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
[1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O5/c1-10(14(19)18-7-6-17-16(18)21)23-15(20)12-8-11-4-2-3-5-13(11)22-9-12/h2-5,8,10H,6-7,9H2,1H3,(H,17,21) |
Clave InChI |
IKKQICLPLUSRDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCNC1=O)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


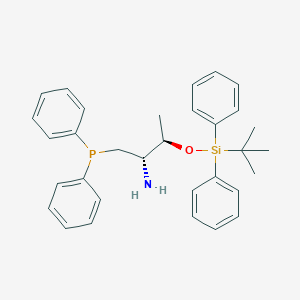
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
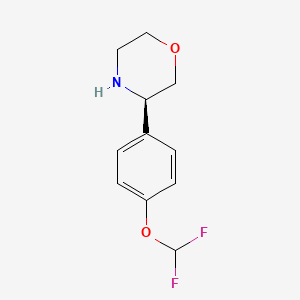
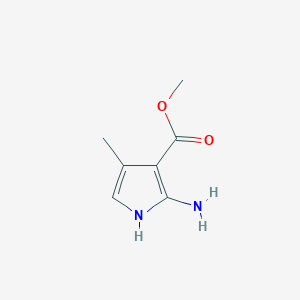

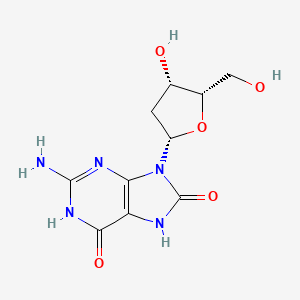
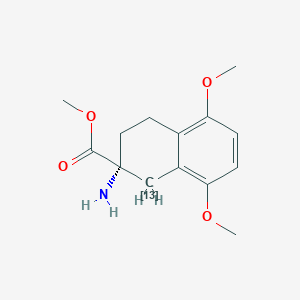
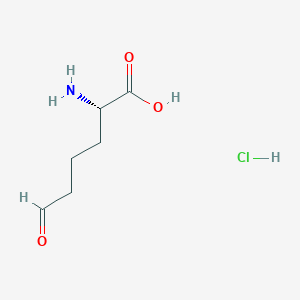
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
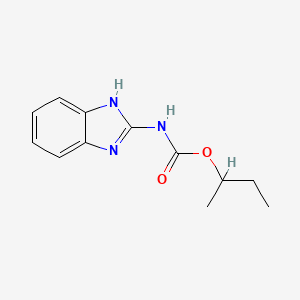
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
